molecular formula C13H21N5O3S B6764764 N-cyclopentyl-1-(2H-triazole-4-carbonyl)piperidine-3-sulfonamide

N-cyclopentyl-1-(2H-triazole-4-carbonyl)piperidine-3-sulfonamide

Cat. No.: B6764764
M. Wt: 327.41 g/mol
InChI Key: JNSOEQRLBCSCSR-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(2H-triazole-4-carbonyl)piperidine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopentyl group, a triazole ring, and a piperidine sulfonamide moiety, making it a versatile candidate for various chemical and biological applications.

Properties

IUPAC Name

N-cyclopentyl-1-(2H-triazole-4-carbonyl)piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3S/c19-13(12-8-14-17-15-12)18-7-3-6-11(9-18)22(20,21)16-10-4-1-2-5-10/h8,10-11,16H,1-7,9H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSOEQRLBCSCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CCCN(C2)C(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(2H-triazole-4-carbonyl)piperidine-3-sulfonamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which forms the triazole ring by reacting an azide with an alkyne under copper-catalyzed conditions . The resulting triazole intermediate is then coupled with a piperidine derivative through a series of reactions involving sulfonylation and carbonylation steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Scientific Research Applications

N-cyclopentyl-1-(2H-triazole-4-carbonyl)piperidine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(2H-triazole-4-carbonyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The sulfonamide group can form hydrogen bonds with biological targets, affecting their stability and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-1-(2H-triazole-4-carbonyl)piperidine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-cyclopentyl-1-(2H-triazole-4-carbonyl)piperidine-3-thiol: Contains a thiol group instead of a sulfonamide.

    N-cyclopentyl-1-(2H-triazole-4-carbonyl)piperidine-3-amine: Features an amine group in place of the sulfonamide.

Uniqueness

N-cyclopentyl-1-(2H-triazole-4-carbonyl)piperidine-3-sulfonamide is unique due to its combination of a triazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

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